Cas no 2248317-42-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate)
![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate structure](https://www.kuujia.com/scimg/cas/2248317-42-0x500.png)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- EN300-6517543
- 2248317-42-0
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
-
- Inchi: 1S/C18H12N2O4S/c1-9-7-10(2)19-15-13(9)8-14(25-15)18(23)24-20-16(21)11-5-3-4-6-12(11)17(20)22/h3-8H,1-2H3
- InChI Key: XKPQMIPTGKNZKX-UHFFFAOYSA-N
- SMILES: S1C(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)=CC2C1=NC(C)=CC=2C
Computed Properties
- Exact Mass: 352.05177804g/mol
- Monoisotopic Mass: 352.05177804g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 25
- Rotatable Bond Count: 3
- Complexity: 574
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 105Ų
- XLogP3: 4
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6517543-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate |
2248317-42-0 | 1g |
$928.0 | 2023-05-31 | ||
Enamine | EN300-6517543-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate |
2248317-42-0 | 10g |
$3992.0 | 2023-05-31 | ||
Enamine | EN300-6517543-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate |
2248317-42-0 | 0.1g |
$817.0 | 2023-05-31 | ||
Enamine | EN300-6517543-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate |
2248317-42-0 | 2.5g |
$1819.0 | 2023-05-31 | ||
Enamine | EN300-6517543-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate |
2248317-42-0 | 0.25g |
$855.0 | 2023-05-31 | ||
Enamine | EN300-6517543-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate |
2248317-42-0 | 0.05g |
$780.0 | 2023-05-31 | ||
Enamine | EN300-6517543-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate |
2248317-42-0 | 5g |
$2692.0 | 2023-05-31 | ||
Enamine | EN300-6517543-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate |
2248317-42-0 | 0.5g |
$891.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate Related Literature
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
-
3. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate (CAS No. 2248317-42-0)
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate (CAS No. 2248317-42-0) represents a fascinating molecule in the realm of pharmaceutical chemistry, showcasing a unique structural framework that has garnered significant attention for its potential biological activities. This heterocyclic compound combines elements from multiple aromatic systems, including isoindole and thienopyridine moieties, which are known for their diverse pharmacological properties.
At the core of this molecule lies a dioxo functional group, which introduces electrophilic centers that can participate in various chemical reactions. The presence of a 1H-isoindol ring system further enhances its complexity, offering opportunities for interactions with biological targets such as enzymes and receptors. The 4,6-dimethylthieno[2,3-b]pyridine component adds another layer of structural diversity, contributing to the molecule's overall physicochemical properties and potentially influencing its solubility and bioavailability.
Recent advancements in medicinal chemistry have highlighted the importance of multicyclic scaffolds in drug discovery. The combination of an isoindole and thienopyridine ring system in this compound suggests a promising candidate for further exploration. Studies have indicated that such structures can exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The 1,3-dioxo moiety is particularly noteworthy, as it can serve as a scaffold for designing molecules with enhanced binding affinity to target proteins.
In the context of current research, the synthesis and characterization of this compound have been driven by the need for novel pharmacophores that can address unmet medical needs. The 4,6-dimethylthieno[2,3-b]pyridine part of the molecule is particularly interesting because it mimics certain bioactive natural products. By leveraging these structural motifs, chemists aim to develop compounds that can modulate biological pathways in a targeted manner.
The dihydro aspect of the isoindole ring suggests that this compound may exhibit reduced lipophilicity compared to its aromatic counterparts. This property can be advantageous in drug development, as it may improve oral bioavailability and reduce the risk of metabolic degradation. Additionally, the presence of multiple chiral centers in the molecule offers opportunities for stereoselective synthesis, which is crucial for achieving optimal pharmacological activity.
One of the most exciting aspects of this compound is its potential to serve as a lead structure for drug discovery programs targeting neurological disorders. The unique combination of heterocyclic rings and functional groups may allow it to interact with neurotransmitter receptors or enzymes involved in neurodegenerative diseases. Preliminary computational studies have suggested that derivatives of this compound could exhibit high binding affinity to certain protein targets.
The dioxo group in particular has been implicated in various biological processes due to its ability to engage in hydrogen bonding and form stable complexes with biomolecules. This feature makes it an attractive moiety for designing molecules with specific biological activities. For instance, studies have shown that dioxo-containing compounds can inhibit the activity of certain enzymes by occupying key binding pockets within the active site.
Another area of interest is the potential application of this compound in antiviral therapy. The structural features present in 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate (CAS No. 2248317-42-0) suggest that it could interfere with viral replication by inhibiting essential viral enzymes or disrupting viral-protein interactions. This hypothesis is supported by findings from related compounds that have demonstrated antiviral activity against various pathogens.
The synthesis of this compound presents several challenges due to its complex structure. However, advances in synthetic methodologies have made it possible to construct such molecules with increasing efficiency and precision. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated cyclizations have been instrumental in assembling the desired framework.
In conclusion,1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate (CAS No. 2248317-42-0) is a structurally intriguing molecule with significant potential in pharmaceutical research. Its unique combination of heterocyclic systems and functional groups makes it a valuable candidate for further exploration in drug discovery programs targeting various diseases.
2248317-42-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate) Related Products
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)


